molecular formula C21H33N3O2S B5631589 5-acetyl-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide

5-acetyl-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide

Cat. No.: B5631589
M. Wt: 391.6 g/mol
InChI Key: TUGYIAVJDPFLIV-UHFFFAOYSA-N
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Description

5-acetyl-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, piperidine moieties, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperidine groups and the acetylation step. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The piperidine moieties are particularly interesting for their interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Piperidine-containing compounds are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-acetyl-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The piperidine moieties might play a crucial role in binding to these targets, while the thiophene ring could contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-acetyl-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide apart is the combination of the thiophene ring with the dual piperidine moieties

Properties

IUPAC Name

5-acetyl-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2S/c1-4-23(21(26)18-13-20(16(2)25)27-15-18)14-17-5-11-24(12-6-17)19-7-9-22(3)10-8-19/h13,15,17,19H,4-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGYIAVJDPFLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)C3=CSC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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